3-Bromoimidazo[1,2-A]pyridin-8-amine
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Overview
Description
3-Bromoimidazo[1,2-A]pyridin-8-amine is a heterocyclic compound with the molecular formula C7H6BrN3. It is part of the imidazo[1,2-A]pyridine family, which is known for its significant biological and therapeutic properties.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 3-bromoimidazo[1,2-a]pyridin-8-amine belongs, have significant biological and therapeutic value . They serve as pharmacophores for many molecules .
Mode of Action
The synthesis of this compound involves a one-pot tandem cyclization/bromination process . This process is promoted by the further bromination, and no base is needed . The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Biochemical Pathways
The synthesis of this compound from α-bromoketones and 2-aminopyridine under different reaction conditions suggests that it may interact with these substances and their associated biochemical pathways .
Result of Action
The compound’s synthesis from α-bromoketones and 2-aminopyridine suggests that it may have interactions with these substances at the molecular and cellular levels .
Action Environment
The synthesis of this compound under different reaction conditions suggests that its action may be influenced by the chemical environment .
Preparation Methods
3-Bromoimidazo[1,2-A]pyridin-8-amine can be synthesized through various methods. One common synthetic route involves the reaction of α-bromoketones with 2-aminopyridine. This reaction can be carried out under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-A]pyridines . For instance, in toluene, the reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions. Alternatively, in ethyl acetate, a one-pot tandem cyclization/bromination reaction occurs when only TBHP is added .
Chemical Reactions Analysis
3-Bromoimidazo[1,2-A]pyridin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form other heterocyclic structures.
Oxidation and Reduction Reactions: Depending on the reagents and conditions, the compound can undergo oxidation or reduction to form different products.
Common reagents used in these reactions include iodine, TBHP, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromoimidazo[1,2-A]pyridin-8-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions.
Chemical Biology: It is employed in the development of chemical probes for studying biological systems.
Industrial Applications: The compound can be used in the synthesis of materials with specific properties for industrial use.
Comparison with Similar Compounds
3-Bromoimidazo[1,2-A]pyridin-8-amine can be compared with other similar compounds, such as:
- 7-Bromoimidazo[1,2-A]pyridine
- Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate
- 7-Bromoimidazo[1,2-A]pyridine-2-carboxylic acid methyl ester
These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities.
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOCYGCQOHNELP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676596 |
Source
|
Record name | 3-Bromoimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232431-81-0 |
Source
|
Record name | 3-Bromoimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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